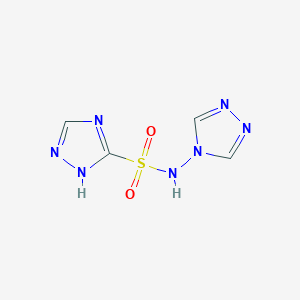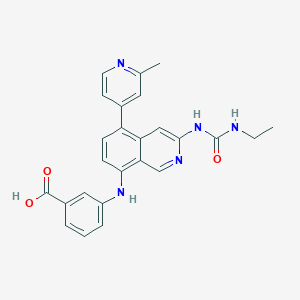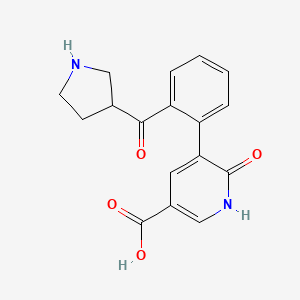
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester typically involves the esterification of 3-Quinolinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-
- 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, methyl ester
- 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, propyl ester
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the bulky tert-butyl group at the 8-position of the quinoline ring can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
206258-94-8 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
ethyl 8-tert-butyl-4-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c1-5-20-15(19)11-9-18-14-10(13(11)17)7-6-8-12(14)16(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
AKTGNPABQNMLFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


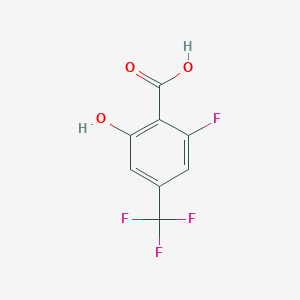
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

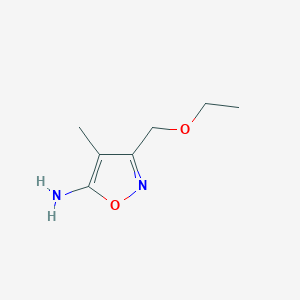
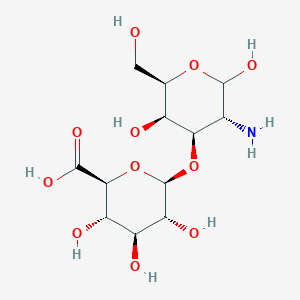
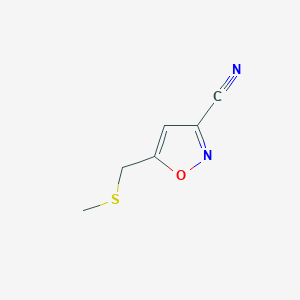
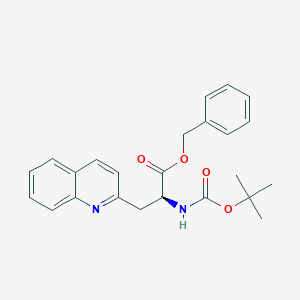
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)


![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
